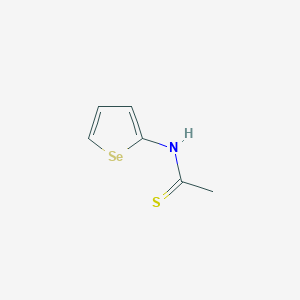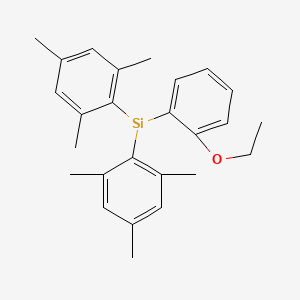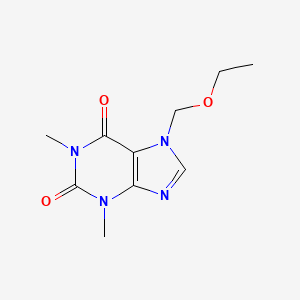
7-(Ethoxymethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Ethoxymethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Ethoxymethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of a purine derivative. One common method includes the reaction of 1,3-dimethylxanthine with ethyl chloroacetate in the presence of a base such as sodium hydride. The reaction proceeds under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups within the purine ring, potentially converting them to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted purine derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel purine derivatives with potential pharmaceutical applications.
Biology: In biological research, it serves as a probe to study purine metabolism and its role in cellular processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its structural similarity to nucleotides allows it to interact with enzymes involved in DNA and RNA synthesis.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
属性
CAS 编号 |
64210-70-4 |
|---|---|
分子式 |
C10H14N4O3 |
分子量 |
238.24 g/mol |
IUPAC 名称 |
7-(ethoxymethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O3/c1-4-17-6-14-5-11-8-7(14)9(15)13(3)10(16)12(8)2/h5H,4,6H2,1-3H3 |
InChI 键 |
KOLSFFSKEPFEJU-UHFFFAOYSA-N |
规范 SMILES |
CCOCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


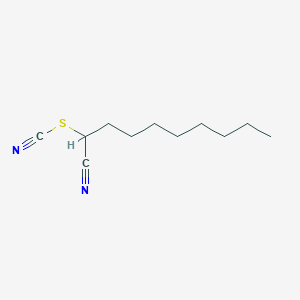
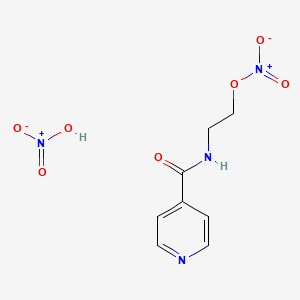
![6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14485728.png)
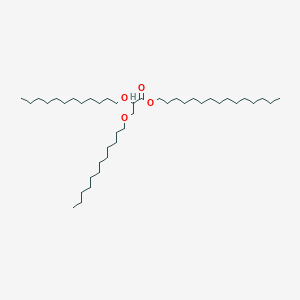
![4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14485751.png)
![(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14485755.png)
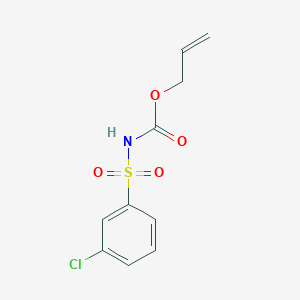

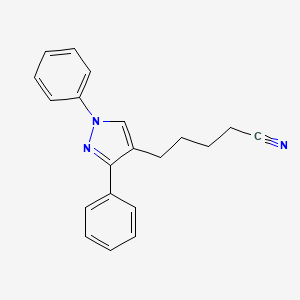
![2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485791.png)
